molecular formula C8H12BrNS B13679404 2-Bromo-5-(tert-butyl)-4-methylthiazole

2-Bromo-5-(tert-butyl)-4-methylthiazole

Cat. No.: B13679404
M. Wt: 234.16 g/mol
InChI Key: UNSWKQMITZBYSX-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Chemical Synthesis and Materials Science Research

The thiazole nucleus is a versatile building block in medicinal chemistry, forming the core of a wide range of pharmaceuticals. researchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov For instance, the thiazole ring is an essential part of the penicillin nucleus and is found in drugs such as the antiretroviral ritonavir (B1064) and the anticancer agent tiazofurin. nih.goveurekaselect.com The ability to modify the thiazole ring at various positions allows for the fine-tuning of the pharmacological properties of these molecules, making it a privileged scaffold in drug discovery and development. nih.gov

In the realm of materials science, thiazole derivatives have found applications as vulcanizing accelerators, photographic sensitizers in cyanine (B1664457) dyes, and as components of semiconductors for organic electronics. nih.govresearchgate.netrsc.org The planar and electron-deficient nature of the thiazole ring, particularly in fused systems like thiazolo[5,4-d]thiazole, facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in organic electronic devices. rsc.org Furthermore, metal complexes with substituted thiazole ligands are being explored for their potential in catalysis, light-emitting diodes (LEDs), and as photochromic materials. researchgate.net The ongoing research into new synthetic methodologies to construct and functionalize the thiazole core continues to expand its applications in both medicinal chemistry and materials science. bohrium.com

Structural Context of 2-Bromo-5-(tert-butyl)-4-methylthiazole within the Thiazole Family

This compound belongs to the family of substituted thiazoles, where the core thiazole ring is functionalized with different chemical groups at specific positions. The numbering of the thiazole ring starts from the sulfur atom and proceeds towards the nitrogen atom. Therefore, in this compound, the bromine atom is attached to the 2-position, a methyl group to the 4-position, and a tert-butyl group to the 5-position.

The presence of a bromine atom at the 2-position is particularly significant from a synthetic standpoint. chemicalbook.com The carbon-bromine bond at this position is reactive and can participate in various cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. sigmaaldrich.comchemimpex.com This makes 2-bromothiazoles valuable intermediates in organic synthesis. chemicalbook.com The methyl group at the 4-position and the bulky tert-butyl group at the 5-position influence the molecule's steric and electronic properties, which can in turn affect its reactivity and biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Core Structure Thiazole
Substituent at C2 Bromo
Substituent at C4 Methyl
Substituent at C5 tert-Butyl
Chemical Formula C8H12BrNS
Molecular Weight 234.15 g/mol

Overview of Research Trajectories for Halogenated and Substituted Thiazoles

Research on halogenated and substituted thiazoles is a dynamic and evolving field. A significant area of focus is the development of novel synthetic methods to access a diverse range of substituted thiazoles. bohrium.comresearchgate.net This includes the use of new catalysts and reaction conditions to achieve regioselective functionalization of the thiazole ring. bohrium.com Halogenated thiazoles, particularly bromo- and chloro-substituted derivatives, are key intermediates in these synthetic strategies. nih.gov They serve as versatile handles for introducing further complexity into the molecular structure through reactions such as Suzuki, Stille, and Heck cross-couplings.

Another major research trajectory involves the exploration of the structure-activity relationships of substituted thiazoles in various biological contexts. nih.gov By systematically varying the substituents on the thiazole ring, researchers can probe how different functional groups influence the compound's interaction with biological targets. nih.gov For example, studies have shown that the presence and position of halogen atoms can significantly impact the antimicrobial and antifungal activity of thiazole derivatives. nih.gov

In materials science, the focus is on designing and synthesizing novel thiazole-based compounds with specific optical and electronic properties. researchgate.net This includes the development of thiazole-containing polymers and small molecules for use in organic solar cells, field-effect transistors, and sensors. The introduction of different substituents allows for the tuning of the energy levels and charge-transport properties of these materials. rsc.org The ongoing research in these areas is expected to lead to the discovery of new thiazole derivatives with enhanced performance in a variety of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

2-bromo-5-tert-butyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3

InChI Key

UNSWKQMITZBYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Tert Butyl 4 Methylthiazole and Its Precursors

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile pathways to a wide array of derivatives. The synthesis of a 5-(tert-butyl)-4-methylthiazole core, the direct precursor to the target compound, can be envisaged through several of these fundamental methods.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for the construction of thiazole rings. nih.gov The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-(tert-butyl)-4-methylthiazole, the key precursors would be 3-bromo-4,4-dimethyl-2-pentanone and thioacetamide.

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Table 1: Reactants for Hantzsch Synthesis of 5-(tert-butyl)-4-methylthiazole

Reactant Structure Role
3-Bromo-4,4-dimethyl-2-pentanone CC(C)(C)C(Br)C(=O)C α-haloketone
Thioacetamide CC(=S)N Thioamide

An important adaptation of the Hantzsch synthesis involves the use of thiourea (B124793) in place of a thioamide, which leads to the formation of a 2-aminothiazole (B372263) derivative. In the context of synthesizing the target compound, reacting 3-bromo-4,4-dimethyl-2-pentanone with thiourea would yield 2-amino-5-(tert-butyl)-4-methylthiazole. This 2-amino derivative serves as a crucial intermediate for the subsequent introduction of bromine at the C-2 position via a Sandmeyer reaction. The reaction conditions for Hantzsch synthesis are generally mild, often involving refluxing the reactants in a solvent such as ethanol. nih.gov

Beyond the classical Hantzsch synthesis, other cyclization strategies involving thioamides have been developed. These methods often involve the reaction of a thioamide with a three-carbon building block already containing the desired substituents. While specific examples leading directly to 5-(tert-butyl)-4-methylthiazole are not prevalent in the literature, the general principles of thioamide-based cyclizations offer a conceptual framework. For instance, a suitably substituted propargyl halide could, in principle, undergo a domino alkylation-cyclization with a thioamide to afford the desired thiazole, although this is a less common approach.

The Gabriel synthesis is a well-established method for the formation of primary amines from alkyl halides. nih.gov A variation of this, the Gabriel-Robinson synthesis, involves the cyclocondensation of an α-acylaminoketone with phosphorus pentasulfide to yield a thiazole. To synthesize 5-(tert-butyl)-4-methylthiazole via this route, one would require the precursor N-(1-(tert-butyl)-2-oxopropyl)acetamide.

However, the Gabriel synthesis is generally most effective with primary and some secondary alkyl halides. The steric hindrance associated with the tert-butyl group might pose a significant challenge for the initial N-alkylation step required to form the α-acylaminoketone precursor, potentially leading to low yields or favoring elimination side reactions. Therefore, while theoretically plausible, the Gabriel synthesis and its adaptations may not be the most efficient route for constructing a thiazole with a sterically demanding substituent at the 5-position.

Targeted Bromination Procedures for Thiazole Systems

With the 5-(tert-butyl)-4-methylthiazole or a suitable precursor in hand, the next critical step is the introduction of a bromine atom at the C-2 position. The electronic nature of the thiazole ring influences the regioselectivity of electrophilic substitution reactions.

Direct electrophilic bromination of a 4,5-dialkyl-substituted thiazole at the C-2 position is challenging. The C-5 position is generally the most susceptible to electrophilic attack in thiazoles, and if that position is blocked, substitution may occur at C-4, depending on the directing effects of the substituents. The C-2 position is the least nucleophilic and therefore the most difficult to directly functionalize via electrophilic substitution.

Alternative strategies for C-2 functionalization often involve lithiation at this position followed by quenching with an electrophilic bromine source. However, achieving regioselective lithiation at C-2 in the presence of a methyl group at C-4 can be difficult. Therefore, direct bromination of 5-(tert-butyl)-4-methylthiazole is not considered a primary synthetic route.

A more viable and widely employed strategy for the synthesis of 2-bromothiazoles involves the use of a 2-aminothiazole precursor. The amino group at the C-2 position can be readily converted to a diazonium salt, which can then be displaced by a bromide ion in a Sandmeyer reaction. mnstate.eduwikipedia.org

This two-step process begins with the synthesis of 2-amino-5-(tert-butyl)-4-methylthiazole, as described in the Hantzsch synthesis adaptation (Section 2.1.1). The resulting 2-aminothiazole is then subjected to diazotization, typically using an alkyl nitrite (B80452) such as tert-butyl nitrite or isoamyl nitrite in the presence of a copper(I) bromide source. nih.govnih.gov The reaction proceeds through the formation of a diazonium intermediate, which then decomposes with the loss of nitrogen gas, and the bromine from the copper salt is installed at the C-2 position.

Table 2: Reagents for Sandmeyer Bromination of 2-Amino-5-(tert-butyl)-4-methylthiazole

Reagent Role
2-Amino-5-(tert-butyl)-4-methylthiazole Starting Material
tert-Butyl nitrite Diazotizing Agent
Copper(I) bromide (CuBr) Bromide Source and Catalyst

This method offers high regioselectivity for the introduction of bromine at the C-2 position, overcoming the inherent electronic preferences of the thiazole ring in direct electrophilic substitution. The reaction conditions are generally mild, making it a suitable method for the final step in the synthesis of 2-Bromo-5-(tert-butyl)-4-methylthiazole.

Multi-Component Reactions and One-Pot Syntheses of Thiazole Derivatives

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in modern organic chemistry, offering advantages in terms of atom economy, reduced waste, and simplified procedures. These approaches are well-suited for the synthesis of diverse thiazole derivatives. mdpi.com The Hantzsch synthesis itself can be considered a cornerstone example, combining an α-haloketone and a sulfur-containing reactant in a single step to form the thiazole core.

Recent advancements have expanded the scope of MCRs for thiazole synthesis. For instance, three-component reactions involving primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can provide rapid access to diversely substituted thiazoles under solvent-free conditions. Another approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst to produce thiazole derivatives in good yields. mdpi.com These methods streamline the synthetic process by forming multiple chemical bonds in a single operation, thereby avoiding the isolation of intermediates.

Reaction TypeReactantsKey Features
Hantzsch Synthesis α-Haloketone, Thiourea/ThioamideClassic, robust method for 2-aminothiazole or substituted thiazole formation.
Three-Component Primary amine, Dialkyl acetylenedicarboxylate, IsothiocyanateHigh atom economy, often solvent-free, provides diverse substitution patterns.
Three-Component Aldehyde, Benzoylisothiocyanate, Alkyl bromideCatalytic, good to excellent yields, efficient C-N and C-S bond formation.
One-Pot from Styrenes Styrene, NBS, ThioamideIn situ generation of α-bromoketone intermediate, avoids handling lachrymatory reagents.

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. These approaches focus on using less hazardous reagents, renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis have been successfully applied to thiazole formation. These methods often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. For example, the Hantzsch reaction can be accelerated under microwave irradiation.

The use of green solvents and catalysts is another cornerstone of this approach. Reactions have been demonstrated to proceed efficiently in water or deep eutectic solvents like L-proline–ethylene glycol, replacing volatile and often toxic organic solvents. mdpi.com Furthermore, the development of reusable, heterogeneous catalysts, such as KF/Clinoptilolite nanoparticles or reusable NiFe2O4 nanoparticles, offers a sustainable alternative to homogeneous catalysts, simplifying product purification and catalyst recovery. Electrosynthesis, which uses electricity to drive chemical reactions, provides a metal- and oxidant-free method for the oxidative cyclization to form thiazoles, further enhancing the green credentials of the synthesis.

Green TechniqueAdvantageExample Application
Microwave Irradiation Rapid heating, reduced reaction times, higher yields.Hantzsch thiazole synthesis.
Ultrasound Irradiation Enhanced reaction rates, often performed under solvent-free conditions.Synthesis of 1,3-thiazoles and 1,3,4-thiadiazines.
Green Solvents (e.g., Water, DES) Reduced toxicity and environmental impact, improved safety.Hantzsch reaction in aqueous micelles; TzTz synthesis in L-proline–ethylene glycol. mdpi.com
Reusable Catalysts Simplified purification, catalyst can be recovered and reused.MCRs using KF/Clinoptilolite or NiFe2O4 nanoparticles.
Electrosynthesis Avoids chemical oxidants, mild conditions.Oxidative cyclization of enaminones with thioamides.

Stereoselective and Enantioselective Synthetic Routes (If Applicable)

Stereoselective and enantioselective synthesis is critical when the target molecule contains chiral centers, aiming to produce a specific stereoisomer. The target compound, this compound, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry.

Consequently, enantioselective synthetic routes are not applicable for its preparation. Stereoselective synthesis, which deals with the selective formation of one diastereomer over another, would only become relevant if the synthetic precursors or subsequent derivatives contained multiple stereocenters. For the synthesis of the specified target compound itself, stereoselectivity is not a consideration. While methods for the stereoselective synthesis of certain functionalized thiazoles exist, they are typically applied to molecules bearing chiral substituents where controlling the spatial arrangement of atoms is necessary.

Reactivity and Advanced Chemical Transformations of 2 Bromo 5 Tert Butyl 4 Methylthiazole

Halogen Reactivity at the C-2 Position

The bromine atom at the C-2 position of the thiazole (B1198619) ring is a versatile handle for introducing a wide range of functional groups. Its reactivity is the cornerstone of the synthetic utility of 2-Bromo-5-(tert-butyl)-4-methylthiazole, enabling the construction of more complex molecular architectures. This reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The thiazole ring, being a heteroaromatic system, can undergo nucleophilic aromatic substitution (SNAr), particularly when substituted with an electron-withdrawing group and a good leaving group. In the case of 2-bromothiazoles, the bromine atom serves as the leaving group. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a temporary Meisenheimer-like intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the thiazole ring.

The rate and feasibility of SNAr reactions on the 2-bromothiazole (B21250) core are influenced by the nature of the nucleophile and the substitution pattern on the thiazole ring. Strong nucleophiles are generally required to initiate the reaction. While specific experimental data for this compound is not extensively documented in the literature, the general principles of SNAr on heteroaromatic systems suggest that a variety of nucleophiles could potentially displace the C-2 bromine.

Table 1: Potential Nucleophiles for SNAr Reactions with 2-Bromothiazoles

Nucleophile CategoryExample NucleophilesPotential Product
O-NucleophilesAlkoxides (e.g., NaOMe), Phenoxides2-Alkoxy/Aryloxy-5-(tert-butyl)-4-methylthiazole
S-NucleophilesThiolates (e.g., NaSPh)2-(Arylthio)-5-(tert-butyl)-4-methylthiazole
N-NucleophilesAmines (e.g., Piperidine), Amides2-Amino/Amido-5-(tert-butyl)-4-methylthiazole
C-NucleophilesCarbanions (e.g., Grignard reagents)2-Alkyl/Aryl-5-(tert-butyl)-4-methylthiazole

It is important to note that the steric hindrance from the adjacent methyl group at C-4 and the bulky tert-butyl group at C-5 might influence the approach of the nucleophile to the C-2 position, potentially affecting the reaction rates and yields.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromothiazoles are excellent substrates for these transformations. The C-2 position of the thiazole ring is generally more reactive in these reactions compared to other positions.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide. This reaction is widely used for the formation of biaryl and aryl-heteroaryl linkages. This compound is expected to readily participate in Suzuki-Miyaura coupling reactions with various aryl, heteroaryl, and vinyl boronic acids.

A typical reaction would involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) precursor and a phosphine (B1218219) ligand, along with a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system (e.g., dioxane/water, toluene (B28343)/ethanol/water).

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Bromothiazoles

Boronic Acid/EsterCatalyst SystemBaseProduct Type
Phenylboronic acidPd(PPh3)4K2CO32-Phenyl-5-(tert-butyl)-4-methylthiazole
4-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO32-(4-Methoxyphenyl)-5-(tert-butyl)-4-methylthiazole
Pyridine-3-boronic acidPd(OAc)2 / SPhosK3PO42-(Pyridin-3-yl)-5-(tert-butyl)-4-methylthiazole
Vinylboronic acid pinacol (B44631) esterPd(dtbpf)Cl2Na2CO32-Vinyl-5-(tert-butyl)-4-methylthiazole

The Stille coupling reaction utilizes organotin compounds (stannanes) as the organometallic partner to couple with organic halides under palladium catalysis. This method is known for its tolerance of a wide range of functional groups. This compound can be coupled with various organostannanes, such as aryltributylstannanes and vinyltributylstannanes.

The reaction typically employs a palladium catalyst like Pd(PPh3)4 or PdCl2(PPh3)2 in a non-polar aprotic solvent such as toluene or dioxane, often at elevated temperatures.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than their boron and tin counterparts, which can allow for milder reaction conditions. The reaction of this compound with organozinc halides would provide a direct route to C-C bond formation. Studies on 2,4-dibromothiazole (B130268) have shown that Negishi cross-coupling can proceed with high yields, preferentially at the more electron-deficient 2-position. mdpi.com

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene. This reaction provides a powerful method for the synthesis of substituted alkenes. This compound can be subjected to Heck coupling with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, to introduce a vinyl substituent at the C-2 position of the thiazole ring.

The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3, P(o-tolyl)3), and a base (e.g., Et3N, K2CO3) in a polar aprotic solvent like DMF or acetonitrile (B52724).

Cross-Coupling Reactions of Bromothiazoles

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. mychemblog.comwikipedia.orgyoutube.com This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines. youtube.com In the context of this compound, the bromine atom at the C-2 position serves as an excellent leaving group, making it an ideal substrate for this transformation.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. wuxiapptec.comyoutube.com This is followed by coordination of the amine to the resulting palladium(II) complex, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. mychemblog.comyoutube.com The choice of ligand, base, and solvent is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. youtube.com

Key aspects of the Buchwald-Hartwig amination of this compound:

Substrates: this compound can be coupled with a wide range of primary and secondary amines.

Catalyst System: A typical catalyst system consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand, like BINAP or DPPF. organic-synthesis.com

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine. organic-synthesis.com

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used. organic-synthesis.com

The reaction provides a direct and efficient route to 2-amino-5-(tert-butyl)-4-methylthiazole derivatives, which are valuable intermediates in the synthesis of biologically active compounds.

Reagent/ConditionRoleExample
Palladium Catalyst Facilitates the cross-coupling reactionPd(OAc)₂, Pd₂(dba)₃
Phosphine Ligand Stabilizes the palladium catalyst and promotes reductive eliminationXPhos, SPhos, BrettPhos youtube.com
Base Deprotonates the amine nucleophileNaOtBu, Cs₂CO₃, K₃PO₄
Solvent Provides the reaction mediumToluene, Dioxane, THF nih.gov
Amine The nitrogen source for the C-N bondPrimary amines, secondary amines, anilines

Functionalization at Other Positions (C-4 and C-5)

While the C-2 position is readily functionalized via cross-coupling reactions, the C-4 and C-5 positions also offer opportunities for chemical modification, albeit with different reactivity patterns.

The thiazole ring is generally considered to be electron-rich and susceptible to electrophilic aromatic substitution. ias.ac.in However, the presence of the bromine atom at the C-2 position has a deactivating effect on the ring due to its electron-withdrawing nature. ias.ac.in This deactivation makes electrophilic substitution more challenging compared to the parent thiazole.

Calculated pi-electron density suggests that the C-5 position is the most favorable site for electrophilic attack in the thiazole ring. wikipedia.orgchemicalbook.comresearchgate.net Despite the deactivating effect of the bromine, electrophilic substitution can still be achieved under forcing conditions or with highly reactive electrophiles. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the existing substituents (methyl and tert-butyl groups) will also influence the regioselectivity of the substitution.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In the case of this compound, C-H activation can potentially occur at the C-4 methyl group or at the tert-butyl group. However, direct arylation or alkenylation of the thiazole ring itself at the C-5 position is a more common transformation for related thiazole derivatives. organic-chemistry.orgresearchgate.net

Palladium-catalyzed direct arylation of thiazoles typically proceeds with high regioselectivity at the C-5 position. organic-chemistry.org This method avoids the need for pre-functionalization of the thiazole ring, such as through metalation. The reaction generally involves the coupling of the thiazole with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable base.

The methyl and tert-butyl groups on the thiazole ring can also be functionalized, providing another avenue for structural modification. The methyl group at the C-4 position is potentially susceptible to radical halogenation or oxidation to an aldehyde or carboxylic acid. The tert-butyl group at C-5 is generally more robust but can undergo reactions under specific conditions.

For instance, the methyl group can be brominated using N-bromosuccinimide (NBS) under radical initiation conditions. The resulting bromomethyl derivative can then be used in various nucleophilic substitution reactions to introduce a wide range of functional groups.

Metalation and Lithiation Strategies

Metalation, particularly lithiation, is a key strategy for the functionalization of heterocyclic compounds. nih.govresearchgate.net For this compound, two main metalation pathways can be envisioned: halogen-metal exchange at the C-2 position and direct deprotonation at an acidic C-H bond.

Halogen-Metal Exchange: The bromine atom at the C-2 position can be readily exchanged with lithium using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgresearchgate.net The resulting 2-lithiated thiazole is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents at the C-2 position. researchgate.net

Direct Lithiation: While the C-2 proton of thiazole is the most acidic, the presence of the bromine atom at this position favors halogen-metal exchange. pharmaguideline.com However, under certain conditions with specific bases, direct deprotonation at other positions might be possible, although less common. For some 2-bromothiazoles, lithiation with lithium diisopropylamide (LDA) can occur at the C-5 position. researchgate.net

These lithiation strategies provide access to a wide range of 2-substituted and potentially 5-substituted thiazole derivatives.

Redox Chemistry of the Thiazole Ring System

The thiazole ring can participate in redox reactions, although it is generally considered to be relatively stable. globalresearchonline.net

Oxidation: Thiazoles are generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of thiazole N-oxides or ring-opened products. globalresearchonline.net The sulfur atom in the thiazole ring can also be oxidized under specific conditions.

Reduction: The reduction of the thiazole ring is also challenging due to its aromatic nature. globalresearchonline.net However, under certain catalytic hydrogenation conditions or with strong reducing agents, the double bonds in the ring can be reduced. More commonly, functional groups attached to the thiazole ring are selectively reduced. For example, a nitro group on the thiazole ring can be reduced to an amino group.

The redox chemistry of this compound is not extensively documented but is expected to follow the general trends observed for other substituted thiazoles. The presence of the bromine atom and the alkyl groups may influence the reactivity of the ring towards oxidation and reduction.

Lack of Publicly Available Research Hinders a Detailed Analysis of Radical and Electron-Driven Reactions for this compound

Despite a comprehensive search of scientific literature, including scholarly articles, academic papers, and patent databases, no specific research has been found detailing the radical-based reactions and electron-driven processes of the chemical compound this compound. Consequently, the generation of a detailed and informative article section on this specific topic, as requested, is not possible at this time.

The investigation into the reactivity of this compound is hampered by an absence of published studies exploring its behavior under conditions that promote radical formation or electron transfer. While research exists for other substituted 2-bromothiazole derivatives, the unique combination of the tert-butyl group at the 5-position and the methyl group at the 4-position on the thiazole ring of the target molecule means that direct extrapolation from other compounds would be scientifically unfounded and speculative. The electronic and steric effects of these specific substituents are expected to significantly influence the reactivity of the molecule, including the stability of any potential radical intermediates and its susceptibility to electron transfer processes.

For instance, studies on compounds like 2-bromo-5-nitrothiazole (B146120) have shown that they are susceptible to low-energy electron attachment, which can lead to the cleavage of the carbon-bromine bond and the formation of radicals. nih.govresearchgate.net However, the potent electron-withdrawing nature of the nitro group in that molecule creates a vastly different electronic environment compared to the electron-donating alkyl groups present in this compound.

General reviews on thiazole chemistry and its derivatives primarily focus on synthetic methodologies and biological applications, without delving into the specific radical or electrochemical reactivity of this particular substituted thiazole. bepls.comresearchgate.netresearchgate.net Similarly, patent literature does not appear to disclose reaction schemes involving radical or electron-driven transformations of this compound.

Without dedicated research on this compound, any discussion of its reactivity in the context of radical-based reactions and electron-driven processes would be purely hypothetical. Therefore, to maintain scientific accuracy and adhere strictly to the available data, a detailed section on this topic cannot be constructed. Further experimental investigation is required to elucidate the behavior of this compound under such reactive conditions.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-Bromo-5-(tert-butyl)-4-methylthiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group, with its nine equivalent protons, would characteristically produce a sharp singlet in the upfield region of the spectrum, typically around 1.3-1.5 ppm. The methyl group attached to the thiazole (B1198619) ring would also appear as a singlet, but further downfield, generally in the range of 2.3-2.5 ppm, due to the electronic influence of the heterocyclic ring. The absence of a proton at the 5-position of the thiazole ring simplifies the spectrum, as no signal from a C5-H proton would be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃1.3 - 1.5Singlet9H
-CH₃2.3 - 2.5Singlet3H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atom of the thiazole ring bonded to the bromine (C2) is expected to appear at a chemical shift influenced by the halogen's electronegativity. The C4 and C5 carbons of the thiazole ring will also have characteristic shifts, with the C5 carbon being significantly affected by the bulky tert-butyl substituent. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will produce signals in the aliphatic region of the spectrum, while the methyl carbon attached to C4 will resonate at a slightly downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C-Br)~140
C4 (C-CH₃)~150
C5 (C-tert-butyl)~160
Quaternary C of tert-butyl~35
Methyl C of tert-butyl~30
C4-CH₃~15

Note: Predicted values are based on typical chemical shifts for substituted thiazoles.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would be used to identify spin-spin coupling between protons. However, in this specific molecule, where all proton signals are expected to be singlets, COSY would primarily serve to confirm the absence of proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in definitively assigning the signal of the C4-methyl protons to the corresponding methyl carbon, and the tert-butyl protons to their respective carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the methyl and tert-butyl groups are expected in the 2900-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the thiazole ring would likely appear in the 1500-1600 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (Aliphatic)2900 - 3000Strong
C=N (Thiazole ring)1500 - 1600Medium
C=C (Thiazole ring)1500 - 1600Medium
C-BrBelow 700Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity.

Fragmentation of the molecular ion would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a stable tertiary carbocation, which would be observed as a prominent peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This precise mass measurement serves as a definitive confirmation of the molecular formula.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. jmchemsci.comsums.ac.ir The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. mdpi.com

A typical GC-MS analysis would involve injecting the sample onto a nonpolar column (e.g., a DB-5MS) and using a temperature gradient to elute the compounds. researchgate.net The resulting mass spectrum for the main peak would be used to confirm the molecular weight and fragmentation pattern, as described in the MS/MS section. The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks.

ParameterTypical Condition
InstrumentGas Chromatograph coupled with a Mass Spectrometer
ColumnHP-INNOWAX or similar (e.g., 30 m x 0.32 mm x 0.50 µm) mdpi.com
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min) mdpi.com
Oven ProgramInitial temp 50°C, ramp at 3-15°C/min to 280°C mdpi.comresearchgate.net
Injection ModeSplitless
MS IonizationElectron Ionization (EI) at 70 eV
MS Scan Range35-550 m/z

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and purification of a wide range of organic compounds. nih.gov For a molecule like this compound, a reverse-phase HPLC method would be most suitable. rjptonline.orgresearchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The compound would be dissolved in a suitable solvent and injected into the system. A gradient elution, typically with a mixture of water and acetonitrile (B52724) or methanol, would be used to separate the target compound from any more or less polar impurities. researchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the thiazole ring exhibits strong absorbance (e.g., ~254 nm). Purity is calculated from the relative peak areas in the resulting chromatogram.

ParameterTypical Condition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) rjptonline.org
Mobile Phase AWater
Mobile Phase BAcetonitrile or Methanol
ElutionIsocratic or Gradient
Flow Rate0.7 - 1.0 mL/min rjptonline.org
DetectionUV at ~254 nm
Column Temperature25°C rjptonline.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. derpharmachemica.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase. semanticscholar.org

A suitable mobile phase would be a mixture of a nonpolar solvent (like hexane (B92381) or diethyl ether) and a moderately polar solvent (like ethyl acetate). semanticscholar.org The compound, spotted on the plate, would travel up the plate with the mobile phase. The distance traveled relative to the solvent front is known as the Retention Factor (Rf), which is characteristic for a given compound in a specific solvent system. Visualization is typically achieved under UV light, where the aromatic thiazole ring will absorb light and appear as a dark spot.

ParameterTypical Condition
Stationary PhaseSilica gel 60 F254 coated aluminum plates
Mobile PhaseMixture of Hexane and Ethyl Acetate (e.g., 9:1 v/v)
ApplicationSpotting of dissolved sample via capillary tube
DevelopmentIn a closed chamber saturated with mobile phase vapor
VisualizationUV lamp (254 nm)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database, this technique would provide unambiguous proof of its structure if a suitable single crystal could be obtained. nih.gov

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. mdpi.com It would also reveal information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces. This information is crucial for understanding the compound's physical properties and its interactions in a biological context.

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry of the unit cell (e.g., P-1, P21/c) mdpi.com
Unit Cell Dimensionsa, b, c dimensions (Å) and angles (α, β, γ)
Bond LengthsPrecise distances between bonded atoms (Å)
Bond AnglesAngles between adjacent bonds (°)
Intermolecular InteractionsDetails on crystal packing and non-covalent forces

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. davidson.edu The results are used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound, the experimental percentages must align closely with the calculated theoretical values (typically within ±0.4%) to validate its identity and purity. mdpi.com

For this compound, the molecular formula is C8H12BrNS. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, bromine, nitrogen, and sulfur.

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Theoretical Mass %
Carbon (C)12.011896.08838.56%
Hydrogen (H)1.0081212.0964.86%
Bromine (Br)79.904179.90432.07%
Nitrogen (N)14.007114.0075.62%
Sulfur (S)32.06132.0612.87%
Total --249.155 100.00%

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to yield information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy.

For 2-bromo-5-(tert-butyl)-4-methylthiazole, a DFT analysis would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties and reactivity descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity and greater ease of electronic transitions. mdpi.com

Other calculated parameters help predict how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. Global reactivity descriptors such as chemical hardness, electronic chemical potential, and the electrophilicity index can be quantified to predict the molecule's stability and reactivity profile. researchgate.netmdpi.com

Table 1. Hypothetical DFT-Calculated Reactivity Descriptors for this compound.
ParameterCalculated Value (eV)Significance
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3Indicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. mdpi.com
Chemical Potential (μ)-3.85Measures the tendency of electrons to escape from the system. mdpi.com
Electrophilicity Index (ω)1.39Quantifies the electrophilic character of the molecule. mdpi.com

Exploration of Dissociation Pathways and Reaction Energies

Theoretical calculations can also be employed to explore the energetics of chemical reactions, including bond dissociation. For this compound, a key investigation would be the analysis of the carbon-bromine (C-Br) bond dissociation pathway. By calculating the energy required to break this bond (the bond dissociation energy), researchers can predict the molecule's stability and its potential to participate in reactions involving the loss of the bromine atom, such as in certain catalytic cycles or degradation processes. These calculations involve mapping the potential energy surface as the C-Br bond is stretched, allowing for the identification of transition states and the determination of activation energies for the reaction.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and conformational flexibility of molecules over time, providing a dynamic view of their behavior.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, the primary source of conformational flexibility would be the rotation of the tert-butyl group around its single bond to the thiazole (B1198619) ring. While the thiazole ring itself is rigid, different rotational positions of the tert-butyl group's methyl substituents could lead to distinct, low-energy conformers.

Molecular Dynamics (MD) simulations provide a more detailed, time-dependent view of molecular behavior. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the motions of every atom are calculated over a series of very small time steps by solving Newton's equations of motion. mdpi.com This would allow researchers to observe the rotational dynamics of the tert-butyl group, the vibrations of the thiazole ring, and how the molecule interacts with its surroundings, offering insights into its flexibility and solvation properties. mdpi.com

Table 2. Illustrative Conformational Parameters for this compound from Molecular Modeling.
ParameterDescriptionPotential Findings
Dihedral Angle (C4-C5-C(tert)-C(methyl))Rotation around the bond connecting the thiazole ring to the tert-butyl group.Identification of stable rotational conformers and the energy barriers between them.
Root-Mean-Square Fluctuation (RMSF)Measures the average fluctuation of each atom from its mean position during an MD simulation.Highlights the most flexible regions of the molecule, likely the methyl hydrogens of the tert-butyl group. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods, particularly DFT, are highly effective for predicting spectroscopic data, which is crucial for structure verification. mdpi.com By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. mdpi.com

These predicted shifts can be compared with experimental NMR data. A strong correlation between the calculated and observed spectra provides powerful confirmation of the molecule's structure. nih.gov Discrepancies can help identify incorrect structural assignments. This computational approach is an invaluable tool in modern chemistry for structure elucidation and verification. nih.gov

Table 3. Hypothetical Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm).
AtomPredicted ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
C2--135.0134.5
C4--150.2149.8
C5--145.8145.2
C-CH₃ (on ring)2.402.3815.114.9
C-(CH₃)₃ (tert-butyl C)--34.534.1
C-(CH₃)₃ (tert-butyl CH₃)1.351.3330.730.5

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical and machine learning methods to build mathematical models that correlate structural or physicochemical properties with activity. longdom.org

For this compound, a computational SAR study would involve generating a set of molecular descriptors for the compound and its structural analogs. researchgate.net These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (log P), and electronic properties (e.g., dipole moment, atomic charges). nih.gov If a dataset of these molecules with known biological activities (e.g., enzyme inhibition, antimicrobial potency) is available, a QSAR model can be trained to predict the activity of new, untested molecules. researchgate.net

Such models can guide the rational design of more potent or selective derivatives by predicting how specific structural modifications—such as changing the tert-butyl group to a different alkyl group or replacing the bromine atom with another halogen—would likely affect the biological outcome. This in silico screening process significantly reduces the time and cost associated with synthesizing and testing new compounds. nih.gov

Table 4. Illustrative SAR Table for Thiazole Derivatives.
CompoundR1 (at C2)R2 (at C5)Calculated Log PPredicted Activity (IC₅₀, µM)
Parent-Br-C(CH₃)₃4.25.1
Analog 1-Cl-C(CH₃)₃3.97.8
Analog 2-Br-CH(CH₃)₂3.76.5
Analog 3-I-C(CH₃)₃4.64.2

Ligand Design and Virtual Screening Methodologies

The design of novel ligands based on the this compound scaffold leverages computational chemistry to explore vast chemical spaces and identify compounds with high potential for biological activity. Virtual screening, a key component of this process, involves the computational filtering of large libraries of compounds to select a smaller, more manageable subset for further experimental testing. nih.gov

Structure-based virtual screening is a prominent methodology that has been successfully applied to identify novel thiazole derivatives as high-affinity ligands for various protein targets. doi.org This approach begins with the three-dimensional structure of the target protein, which can be obtained from crystallographic data or homology modeling. A virtual library of compounds, which can include derivatives of this compound, is then computationally docked into the active site of the target protein. nih.govdoi.org Scoring functions are used to estimate the binding affinity of each compound, and those with the most favorable scores are selected for further investigation. nih.gov

Another approach is ligand-based virtual screening, which is employed when the three-dimensional structure of the target protein is unknown. This method relies on the knowledge of existing active compounds to identify new ones with similar properties. Pharmacophore modeling, a common ligand-based technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers) that are critical for biological activity. This pharmacophore model is then used as a query to search for molecules in a database that possess a similar arrangement of features.

The process of designing and screening ligands based on the this compound scaffold can be summarized in the following table:

Methodology Description Application to this compound
Structure-Based Virtual Screening Utilizes the 3D structure of the target protein to dock and score potential ligands from a virtual library.Derivatives of this compound can be screened against the active site of a known target protein to predict their binding affinity and mode.
Ligand-Based Virtual Screening Employs the structural information of known active ligands to identify new compounds with similar properties.If other thiazole-based compounds are known to be active against a particular target, their features can be used to build a pharmacophore model to screen for similar active derivatives of this compound.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features necessary for biological activity.A pharmacophore model can be developed based on the structure of this compound and known active compounds to guide the design of new, more potent derivatives.
Fragment-Based Ligand Design Small molecular fragments are identified that bind to the target protein, and these are then grown or linked together to create a higher-affinity ligand.The this compound core could serve as a starting fragment, which is then elaborated with other chemical moieties to optimize interactions with the target's binding site.

These computational strategies allow for the rational design of novel thiazole derivatives, expanding the structural diversity of potential drug candidates and enhancing the probability of identifying compounds with desired therapeutic effects. nih.gov

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of drug discovery, molecular docking is instrumental in predicting the binding mode and affinity of a ligand, such as a derivative of this compound, with its protein target. semanticscholar.orgnih.gov

The primary goal of molecular docking is to simulate the interaction between a ligand and a protein at the atomic level, which allows for the characterization of the binding energy and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov By understanding these interactions, researchers can rationalize the biological activity of a compound and make informed decisions to guide further optimization of the ligand's structure. researchgate.net

For instance, molecular docking studies on thiazole-based compounds have been used to elucidate their binding modes with various enzymes, such as tubulin and DNA topoisomerase IB. nih.govnih.gov These studies have revealed critical interactions between the thiazole core and specific amino acid residues within the active site of the target protein, providing a molecular basis for their inhibitory activity. nih.gov

The results of molecular docking studies are often presented in a table that summarizes the predicted binding affinities and key interactions for a series of compounds. A hypothetical example for derivatives of this compound is shown below:

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions
Derivative 1 Protein Kinase A-9.5Lys72, Glu91, Leu173Hydrogen bond with Lys72, Hydrophobic interactions with Leu173
Derivative 2 Protein Kinase A-8.7Glu91, Val123, Phe327Hydrogen bond with Glu91, Pi-stacking with Phe327
Derivative 3 Cyclooxygenase-2-10.2Arg120, Tyr355, Ser530Hydrogen bond with Arg120 and Ser530, Hydrophobic interactions
Derivative 4 Cyclooxygenase-2-9.8Arg120, Tyr355, Val523Hydrogen bond with Arg120, Hydrophobic interactions with Val523

The docking scores provide a relative estimate of the binding affinity, with more negative values indicating a stronger predicted interaction. nih.gov The identification of key interacting residues and the nature of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogs. nih.gov These in silico predictions, while valuable, require experimental validation to confirm the actual binding mode and biological activity.

Application Oriented Research of the Thiazole Scaffold Non Clinical Focus

Role as a Synthetic Building Block in Complex Molecule Synthesis

Halogenated thiazoles, such as 2-Bromo-5-(tert-butyl)-4-methylthiazole, are highly valued as versatile intermediates or "building blocks" in organic synthesis. ossila.com The presence of the bromine atom at the C2 position provides a reactive handle for a variety of chemical transformations, enabling chemists to construct more complex molecular architectures. This reactivity is frequently exploited in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated the utility of brominated thiazoles in palladium-catalyzed cross-coupling reactions. For instance, 2-substituted 4-bromothiazoles can be synthesized from 2,4-dibromothiazole (B130268) through regioselective Negishi or Stille cross-coupling reactions. nih.gov In these processes, the bromo-thiazole derivative is coupled with organozinc or organotin reagents to introduce new alkyl, aryl, or alkynyl substituents. nih.gov This strategic functionalization is key to building libraries of diverse compounds.

Furthermore, the bromo-thiazole scaffold is instrumental in synthesizing other fused or linked heterocyclic systems. One synthetic route showcases the transformation of ethyl-2-bromo-4-methylthiazole-5-carboxylate into a more complex 5-(2-bromo-4-methylthiazole-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net This multi-step synthesis highlights how the initial thiazole (B1198619) building block is elaborated through a series of reactions, including hydrolysis, amidation, and cyclization, to yield a final product with a distinct pyrazole (B372694) ring system. researchgate.net Similarly, bromo-thiazole intermediates are crucial in the synthesis of thiazole-based stilbene (B7821643) analogs, which involves sequential bromination and subsequent Wittig-Horner reactions to introduce the stilbene moiety. nih.gov

Table 1: Synthetic Applications of Bromo-Thiazole Building Blocks

Starting Material Reaction Type(s) Product Class Reference
2,4-Dibromothiazole Negishi/Stille Cross-Coupling 2'-Substituted 4-Bromo-2,4'-bithiazoles nih.gov
Ethyl-2-bromo-4-methylthiazole-5-carboxylate Hydrolysis, Amidation, Cyclization Thiazolyl-Pyrazoles researchgate.net
4-(4-halophenyl)-2-methylthiazoles Electrophilic & Radical Bromination, Arbuzov Reaction, Wittig-Horner Reaction Thiazole-Based Stilbene Analogs nih.gov
2-Amino-4-phenylthiazole Sandmeyer-type Reaction 2-Bromo-4-phenylthiazole researchgate.net

Investigations into Enzyme-Ligand Interactions and Biochemical Pathway Modulation (In Vitro/In Silico)

A detailed understanding of the interactions between small molecule ligands and their target enzymes is fundamental to biochemistry and drug discovery. frontiersin.org Thiazole derivatives are frequently investigated as modulators of enzyme function and biochemical pathways due to their ability to engage in specific binding interactions with protein targets. These non-clinical, in vitro (in a test tube) and in silico (computer-based) studies are essential for elucidating mechanisms of action and establishing structure-activity relationships (SAR).

Fluorescence-based assays are powerful tools for studying enzyme activity and inhibition due to their high sensitivity, simplicity, and suitability for high-throughput screening. mdpi.com These assays rely on fluorescent probes, or fluorophores, that exhibit a change in their light-emitting properties upon an enzymatic reaction. A common strategy involves designing a substrate that is non-fluorescent but becomes highly fluorescent after being processed by the target enzyme. mdpi.com

Thiazole derivatives themselves are key components of certain fluorescent dyes. Thiazole Orange (TO), for example, is a well-known dye that exhibits a significant increase in fluorescence—a "turn-on" response—when it intercalates into DNA or binds to other specific targets, making it useful for assays involving nucleic acids. nih.govnih.gov

In the context of studying enzyme inhibitors, fluorescence-based assays can be used to measure the rate of an enzymatic reaction in the presence of varying concentrations of a test compound, such as a thiazole derivative. The resulting data can be used to determine the compound's inhibitory potency. For example, apoptosis (programmed cell death) can be investigated using flow cytometry with fluorescent dyes like Annexin V-FITC, which binds to cells in the early stages of apoptosis, allowing for quantitative analysis of a compound's effects on cell fate. mdpi.com

Table 2: Examples of Fluorescence-Based Methodologies in Biochemical Research

Assay Type Principle Application Reference
Enzyme-Activated Probes A non-fluorescent substrate is converted into a fluorescent product by an enzyme. Measuring enzyme kinetics and inhibitor potency. mdpi.com
Intercalating Dyes (e.g., Thiazole Orange) A dye's fluorescence dramatically increases upon binding to a target molecule (e.g., DNA). Quantifying nucleic acids, studying DNA-protein interactions. nih.govnih.gov
Flow Cytometry with Fluorescent Stains Fluorescent dyes (e.g., Annexin V-FITC/PI) bind to specific cellular components to identify cell populations (e.g., apoptotic cells). Assessing cellular responses to bioactive compounds. mdpi.com

Beyond simply inhibiting an enzyme's active site, small molecules can modulate protein function by binding to other locations. Allosteric modulation occurs when a ligand binds to a site on a protein distinct from the primary active site, causing a conformational change that alters the protein's activity. researchgate.net Thiazole derivatives have emerged as effective allosteric modulators for various targets.

One study investigated a series of thiazole carboxamide derivatives as modulators of the GluA2 AMPA receptor, a key component in synaptic transmission. nih.gov These experiments revealed that certain derivatives act as strong negative allosteric modulators, significantly impacting both the amplitude and kinetics of the receptor's response. nih.gov Such findings are often complemented by in silico molecular docking studies, which computationally model the interaction between the ligand and the protein to predict the binding mode and identify key interactions driving the allosteric effect. nih.govnih.gov

In another example, 5-aminothiazole derivatives were found to be potent modulators of the protein-protein interaction functions of prolyl oligopeptidase (PREP). acs.org These compounds bind to a newly identified ligand-binding site on the enzyme, distinct from its catalytic site, thereby influencing its non-enzymatic roles, such as its interaction with alpha-synuclein. acs.org

Table 3: Thiazole Derivatives as Allosteric Modulators

Thiazole Derivative Class Molecular Target Observed Effect Research Approach Reference
Thiazole Carboxamides GluA2 AMPA Receptor Negative allosteric modulation; reduced receptor current amplitude and altered kinetics. Electrophysiology, Cytotoxicity Assays nih.gov
5-Aminothiazoles Prolyl Oligopeptidase (PREP) Modulation of protein-protein interaction functions. Biochemical Assays, Molecular Modeling, Point Mutation Studies acs.org
Thiazolylketenyl Quinazolinones Penicillin-Binding Protein 2a (PBP2a) Potential allosteric modulation to combat MRSA. In Vitro Assays researchgate.net

Research in Chemical Biology and Probe Development

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. A key aspect of this field is the development of molecular probes—small molecules designed to selectively bind to a biological target and report on its presence, activity, or location. nih.govmdpi.com The thiazole scaffold, due to its synthetic tractability and favorable biological interaction profile, is an excellent starting point for the design of such probes.

A common strategy in probe development is to take a known bioactive compound and chemically modify it by attaching a reporter tag, such as a fluorophore or an affinity label. nih.gov This requires identifying a position on the molecule where a linker and tag can be attached without disrupting the compound's binding to its target.

An exemplary study details the transformation of a thiazole-based inhibitor of the kinesin HSET into a set of powerful chemical probes. nih.gov After identifying a suitable linker position on the thiazole-carboxylate core, researchers synthesized both a fluorescently-tagged probe and a probe tagged with trans-cyclooctene (B1233481) (TCO). The TCO-tagged probe enables the use of bioorthogonal click chemistry, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. nih.gov This allows the probe to be administered to cells, where it binds to its HSET target. A separate fluorescent reporter molecule can then be introduced, which rapidly and specifically "clicks" onto the TCO tag, allowing for precise visualization of the inhibitor's engagement with its target protein inside the cell. nih.gov

Table 4: Key Steps in Designing a Thiazole-Based Biochemical Probe

Step Description Example Reference
1. Identify Bioactive Scaffold Start with a compound that has known affinity and selectivity for the protein of interest. A 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitor of HSET. nih.gov
2. Determine Linker Position Use structure-activity relationship (SAR) data to find a site for modification that does not interfere with target binding. Modification of the benzamide (B126) portion of the HSET inhibitor. nih.gov
3. Synthesize Tagged Probes Attach reporter tags, such as fluorophores for direct imaging or bioorthogonal handles (e.g., TCO) for click chemistry. Synthesis of fluorescent- and TCO-tagged versions of the inhibitor. nih.gov
4. In Vitro/In Cellulo Validation Confirm that the probe retains its binding affinity and can be used to detect the target protein. Demonstration of direct binding to HSET protein and colocalization in human cancer cells. nih.gov

Scaffold hopping is a widely used strategy in medicinal chemistry and chemical biology to discover structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule. nih.gov The goal is to identify a new chemotype that retains the desired biological activity but possesses improved properties, such as enhanced metabolic stability, better solubility, or a different intellectual property profile. dundee.ac.uk

The thiazole ring can be both the starting point for a scaffold hop or the endpoint. For instance, a researcher might start with a bioactive compound containing a thiazole core and systematically replace it with other five- or six-membered heterocycles to see if activity is maintained or improved. Conversely, if a known active compound with a different core (e.g., an imidazopyridine) suffers from poor metabolic stability, a chemist might "hop" to a thiazole-containing scaffold to block a site of metabolism and improve the compound's properties.

This strategy relies on the principle of bioisosterism, where one functional group or scaffold can be replaced by another while retaining the key pharmacophoric features necessary for biological activity. Scaffold hopping can range from minor modifications, like swapping a carbon for a nitrogen atom in a ring, to more drastic changes, such as replacing a peptide backbone with a non-peptidic structure. nih.gov

Table 5: Classification of Scaffold Hopping Approaches

Hop Classification Description Example Reference
1° Hop Minor modifications, such as swapping or substituting heteroatoms within a ring system. Swapping a carbon for a nitrogen in a fused ring system (e.g., Sildenafil vs. Vardenafil). nih.gov
2° Hop More extensive changes involving ring opening or ring closure to alter molecular flexibility. Converting a rigid, multi-ring structure into a more flexible single-ring molecule. nih.gov
3° Hop Replacement of a peptide backbone with a non-peptidic moiety. Designing peptidomimetics that mimic the structure of a peptide ligand. nih.gov
4° Hop A complete change of the chemical backbone that primarily retains key binding interactions (shape-based). Designing a novel, structurally unrelated molecule based on the pharmacophore model of a known ligand. nih.gov

Exploration in Materials Science and Polymer Chemistry

Development of Novel Materials with Electronic Properties

No research data is currently available regarding the use of this compound in the development of novel materials with electronic properties.

Applications in Photocatalysis and Dye Synthesis

There is no available information on the application of this compound in photocatalysis or dye synthesis.

Coordination Chemistry Studies: Ligand Design and Metal Complex Formation

Specific studies on the use of this compound in ligand design and the formation of metal complexes have not been identified in the current body of scientific literature.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems Utilizing Thiazole-Based Ligands

The nitrogen and sulfur atoms within the thiazole (B1198619) ring make it an excellent ligand for coordinating with transition metals, forming the basis for novel catalytic systems. researchgate.net Research has demonstrated that thiazole-containing ligands can be effectively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental for forming carbon-carbon bonds. cdnsciencepub.comcdnsciencepub.com For instance, palladium(II) catalysts bearing phenylthiazole ligands have been synthesized and shown to be effective in aryl cross-coupling, compatible with a range of functional groups. researchgate.netcdnsciencepub.com

The 2-Bromo-5-(tert-butyl)-4-methylthiazole scaffold could be envisioned as a precursor to new classes of N,P-ligands or other hemilabile ligands. researchgate.netdntb.gov.ua By functionalizing the thiazole core, it is possible to create ligands that coordinate with metals like palladium, rhodium, or copper. These new catalytic systems could offer unique reactivity and selectivity in various organic transformations, driven by the specific electronic and steric properties imparted by the tert-butyl and methyl substituents. The development of such catalysts is a promising avenue for enabling more efficient and selective synthetic methodologies.

Catalytic ReactionMetal CenterThiazole Ligand RolePotential Application
Suzuki-Miyaura CouplingPalladium (Pd)Stabilizes active Pd(0) species, influences reductive elimination. cdnsciencepub.comcdnsciencepub.comC-C bond formation for pharmaceuticals and materials.
Heck CouplingPalladium (Pd)Acts as a hemilabile ligand, promoting catalytic activity. dntb.gov.uaAlkene arylation for complex molecule synthesis.
CycloisomerizationPalladium (Pd)Chiral N,P-ligands for asymmetric catalysis. researchgate.netEnantioselective synthesis of cyclic compounds.
C-H FunctionalizationRhodium (Rh), Ruthenium (Ru)Directing group for regioselective bond activation. acs.orgEfficient derivatization of complex organic molecules.

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, scalability, and the ability to perform multistep reactions in a single, uninterrupted sequence. researchgate.netnih.govmtak.hu The synthesis of heterocyclic compounds, including thiazoles, is particularly well-suited for flow processes. nih.govmdpi.com The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring, has been successfully adapted to automated continuous flow microreactor systems. nih.gov

For a compound like this compound, flow chemistry could be instrumental in both its synthesis and subsequent derivatization. An automated process could allow for the rapid and safe production of the core structure, followed by in-line functionalization reactions, such as cross-coupling or nucleophilic substitution at the bromine position. nih.govmdpi.com This approach minimizes the handling of potentially hazardous intermediates and allows for the rapid generation of a library of derivatives for screening in drug discovery or materials science applications. mtak.huuc.pt The integration of flow chemistry would accelerate research and development involving this thiazole scaffold.

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysSeconds to minutes nih.gov
Heat & Mass Transfer Often inefficient, leading to hotspotsHighly efficient due to large surface-area-to-volume ratio nih.gov
Safety Higher risk with hazardous reagents and exothermsInherently safer due to small reaction volumes and better control mtak.hu
Scalability Challenging, often requires re-optimizationStraightforward by running the system for a longer duration ("scaling out") uc.pt
Multistep Reactions Requires isolation and purification of intermediatesAllows for sequential, uninterrupted reactions without isolation nih.govmdpi.com

Advanced In Silico Methodologies for De Novo Design

Computational, or in silico, methods are now indispensable in modern chemical research, allowing for the rational design of new molecules with desired properties before their synthesis. nih.gov For thiazole derivatives, these techniques are widely used to predict biological activity, understand reaction mechanisms, and design novel inhibitors for therapeutic targets. nih.govnih.gov Methods like molecular docking, density functional theory (DFT) calculations, and quantitative structure-activity relationship (QSAR) analysis provide deep insights into how these molecules interact with biological systems. researchgate.netnih.gov

Future research on this compound and its derivatives will heavily leverage these computational tools. By using its core structure as a starting point, de novo design algorithms can generate virtual libraries of compounds with optimized binding affinities for specific protein targets, such as kinases or carbonic anhydrase. nih.govnih.govrsc.org DFT studies can predict the reactivity of the bromine atom and other sites on the ring, guiding synthetic efforts for functionalization. nih.govresearchgate.net This synergy between computational prediction and experimental validation accelerates the discovery of new therapeutic agents and functional materials.

In Silico TechniqueApplication for Thiazole DerivativesPotential Insight
Molecular Docking Predicting binding modes and affinities to protein targets (e.g., VEGFR-2, carbonic anhydrase). nih.govmdpi.comIdentification of key interactions (H-bonds, π-π stacking) and prioritization of synthetic targets. nih.gov
Density Functional Theory (DFT) Calculating electronic properties (HOMO-LUMO gaps), atomic charges, and reaction energetics. nih.govresearchgate.netUnderstanding chemical reactivity, stability, and predicting reaction outcomes. nih.gov
QSAR Analysis Correlating structural features with biological activity across a series of compounds. nih.govBuilding predictive models to guide the design of more potent analogues.
Molecular Dynamics (MD) Simulation Simulating the dynamic behavior of a ligand-protein complex over time. nih.govAssessing the conformational stability of the binding pose predicted by docking.

Exploration of New Chemical Space through Functionalization

The chemical structure of this compound is primed for diversification. The bromine atom at the 2-position is a particularly valuable synthetic handle, enabling a wide array of cross-coupling and substitution reactions. thieme-connect.comresearchgate.net Research on other brominated thiazoles has shown that this position is highly susceptible to palladium-catalyzed reactions like Negishi, Stille, and Sonogashira couplings, allowing for the introduction of diverse alkyl, aryl, and alkynyl groups. thieme-connect.comresearchgate.netnih.gov

This reactivity allows the scaffold to serve as a building block for exploring new chemical space. researchgate.net The tert-butyl group at the 5-position provides steric bulk, which can influence molecular conformation and interaction with biological targets, while also potentially improving properties like solubility. Functionalization can lead to the synthesis of bisthiazoles, complex polycyclic systems, or molecules decorated with various pharmacophores. mdpi.comnih.gov This strategic derivatization is a key step in developing novel compounds for applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netmdpi.comnih.gov

Reaction TypeReagents/CatalystFunctional Group IntroducedReference Example
Negishi Coupling Organozinc reagent, Pd catalystAlkyl, Aryl thieme-connect.comresearchgate.net
Stille Coupling Organostannane reagent, Pd catalystAryl, Alkynyl, Heteroaryl researchgate.netnih.govresearchgate.net
Sonogashira Coupling Terminal alkyne, Pd/Cu catalystAlkynyl researchgate.netnih.gov
Suzuki Coupling Boronic acid/ester, Pd catalystAryl, Heteroaryl cdnsciencepub.comresearchgate.net
Decarboxylative Bromination N-Bromosuccinimide (NBS)Bromine (at other positions) researchgate.netnih.gov
Nucleophilic Aromatic Substitution Amines, ThiolsAmino, Thioether mdpi.com

Q & A

Q. How can reaction scalability of this compound be improved without compromising purity?

  • Methodology : Transition from batch to flow chemistry for precise control of exothermic bromination steps. Monitor in-line via FTIR or UV-vis spectroscopy. Pilot-scale trials (1–10 mol) should prioritize solvent recovery and waste minimization .

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